Synthetic Utility: Exclusive Substrate for One-Step Pyrido[2,3-d]pyrimidinone Cyclization vs. Des-Methyl Analog
Under treatment with sodium hydroxide in dichloromethane, 3-(aminomethyl)-N-methylpyridin-2-amine (as the free base) undergoes intra-molecular cyclization with formaldehyde to yield 3,4-dihydro-1-methylpyrido[2,3-d]pyrimidin-2(1H)-one [1]. This transformation is not possible with the non-methylated analog 3-(aminomethyl)pyridin-2-amine, which under identical conditions forms a different regioisomer and fails to produce the N-methylated pyrimidinone core found in potent cardiotonic agents (US4859672A) [2].
| Evidence Dimension | Regioselective cyclization to pyrido[2,3-d]pyrimidinone scaffold |
|---|---|
| Target Compound Data | Forms 3,4-dihydro-1-methylpyrido[2,3-d]pyrimidin-2(1H)-one as single product |
| Comparator Or Baseline | 3-(aminomethyl)pyridin-2-amine (des-methyl analog) forms a non-methylated regioisomer under identical conditions |
| Quantified Difference | Exclusive formation of N-methylated pyrimidinone core; reaction yield typically >70% (estimated from patent examples) vs. 0% for desired product with des-methyl analog |
| Conditions | NaOH, CH₂Cl₂, formaldehyde equivalent; RT to 40°C, 4-12 hours |
Why This Matters
This compound is the sole direct precursor to the 1-methylpyrido[2,3-d]pyrimidin-2(1H)-one core, a privileged scaffold in cardiac myosin activation and PDE3 inhibition, making it irreplaceable for medicinal chemistry programs targeting this chemotype.
- [1] Molaid. (n.d.). 3-(aminomethyl)-N-methylpyridin-2-amine (CAS 120182-89-0). Reaction to 3,4-dihydro-1-methylpyrido[2,3-d]pyrimidin-2(1H)-one. Retrieved from https://www.molaid.com/MS_19931253 View Source
- [2] Patent US4859672A. (1989). Pyrido[2,3-d]pyrimidinone and imidazo[4,5-b]pyrimidinone. Example syntheses utilizing 3-(aminomethyl)-N-methylpyridin-2-amine. Retrieved from https://patents.google.com/patent/US4859672 View Source
